1'-Phenethyl-[1,3'-bipyrrolidine]-2',5'-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Phenethyl-[1,3’-bipyrrolidine]-2’,5’-dione is a complex organic compound characterized by its unique bipyrrolidine structure
Vorbereitungsmethoden
The synthesis of 1’-Phenethyl-[1,3’-bipyrrolidine]-2’,5’-dione typically involves multiple steps, starting with the preparation of the bipyrrolidine core. One common method involves the reaction of 2,2’-bipyrrolidine with chlorosulfonic acid in dichloromethane at low temperatures (0–5°C) . This reaction yields the bipyrrolidine derivative, which can then be further functionalized to introduce the phenethyl group and form the final compound. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
1’-Phenethyl-[1,3’-bipyrrolidine]-2’,5’-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenethyl group, using reagents like sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1’-Phenethyl-[1,3’-bipyrrolidine]-2’,5’-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1’-Phenethyl-[1,3’-bipyrrolidine]-2’,5’-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bipyrrolidine core can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The phenethyl group may enhance binding affinity and specificity, leading to more pronounced biological effects.
Vergleich Mit ähnlichen Verbindungen
1’-Phenethyl-[1,3’-bipyrrolidine]-2’,5’-dione can be compared to other bipyrrolidine derivatives and phenethyl-containing compounds. Similar compounds include:
2,2’-Bipyrrolidine: A precursor in the synthesis of the target compound.
Phenethylamine: Shares the phenethyl group but lacks the bipyrrolidine structure.
Caffeic Acid Phenethyl Ester (CAPE): Contains a phenethyl group and is known for its biological activities.
The uniqueness of 1’-Phenethyl-[1,3’-bipyrrolidine]-2’,5’-dione lies in its combined bipyrrolidine and phenethyl moieties, which confer distinct chemical and biological properties not found in simpler analogs.
Eigenschaften
CAS-Nummer |
89143-21-5 |
---|---|
Molekularformel |
C16H20N2O2 |
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
1-(2-phenylethyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H20N2O2/c19-15-12-14(17-9-4-5-10-17)16(20)18(15)11-8-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2 |
InChI-Schlüssel |
KSBKVAMXGZNMRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2CC(=O)N(C2=O)CCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.